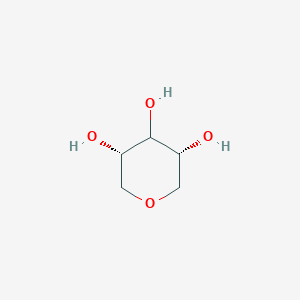

(3S,5R)-oxane-3,4,5-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S,5R)-oxane-3,4,5-triol, also known as (3S,5R)-3,4,5-trihydroxyoxane, is a naturally occurring monosaccharide, or simple sugar, found in many plant and animal sources. It has been studied extensively for its potential use in medical and scientific research due to its unique properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

1,5-anhydroxylitol is recognized for its sweetness, which is equivalent to sucrose but with a significantly lower glycemic index, making it an ideal sweetener for diabetic-friendly products . It’s used in a variety of food products, particularly in chewing gum, due to its anti-cariogenic properties . Its stability to pH variations enhances its versatility in food formulations.

Medical Sector: Disease Prevention and Treatment

In the medical field, 1,5-anhydroxylitol has shown potential in both the prevention and treatment of diseases. It’s been associated with cardiovascular disease management, otitis prevention, and diabetes management due to its insulin-independent metabolism . Additionally, its role in increasing calcium absorption suggests a potential application in combating osteoporosis .

Dental Health Applications

Owing to its anti-cariogenic properties, 1,5-anhydroxylitol is commonly used in dental care products like toothpaste and mouthwashes. It helps in reducing dental caries by inhibiting the growth of Streptococcus mutans, bacteria that contribute to tooth decay .

Pharmaceutical Sweetener

As a pharmaceutical excipient, 1,5-anhydroxylitol serves as a sweetener in syrups and chewable tablets. Its low-calorie profile and non-involvement in insulin metabolism make it a safer alternative for patients with diabetes .

Nutraceuticals

In nutraceuticals, 1,5-anhydroxylitol is added to health supplements for its beneficial effects on metabolic health and its role in preventing middle ear and respiratory infections .

Biotechnological Production

The biotechnological production of 1,5-anhydroxylitol involves the conversion of xylose to xylitol by microbes or enzymes, offering a more environmentally safe and potentially cost-effective method compared to chemical synthesis .

Material Science: Xylitol-Based Materials

In material science, researchers are exploring the use of xylitol-based materials for various applications, including tissue engineering. The compound’s properties could lead to the development of new materials with unique characteristics .

COVID-19 Treatment Research

Recent studies have indicated that 1,5-anhydroxylitol may have potential applications in treating COVID-19. While this research is still in its early stages, it highlights the compound’s versatility and potential in responding to global health crises .

Wirkmechanismus

Target of Action

It’s known that this compound is involved in the metabolic pathway of glyceric acid .

Mode of Action

The mode of action of 1,5-anhydroxylitol involves its interaction with water or hydroxide solution. The hydroxide ion reacts with the hydroxyl group on the ring at the 5th carbon atom to produce a reactive metastable form that quickly decomposes into glyceric acid and water .

Biochemical Pathways

1,5-Anhydroxylitol is an intermediate in the metabolic pathway of glyceric acid . It can be produced by the oxidation of sulfoxide or by reduction of glycols

Pharmacokinetics

It’s known that nad(p)h/nadh-dependent xylose reductase reduces intracellular xylose to xylitol, which further oxidizes to xylulose by nad+ -dependent xylitol dehydrogenase .

Result of Action

The result of the action of 1,5-anhydroxylitol is the production of glyceric acid and water . This occurs when the hydroxide ion reacts with the hydroxyl group on the ring at the 5th carbon atom of 1,5-anhydroxylitol .

Action Environment

It’s known that 1,5-anhydroxylitol is a naturally occurring monosaccharide found in nearly all foods . Blood concentrations of 1,5-anhydroxylitol decrease during times of hyperglycemia above 180 mg/dL, and return to normal levels after approximately 2 weeks in the absence of hyperglycemia . This suggests that the compound’s action, efficacy, and stability may be influenced by dietary intake and blood glucose levels.

Eigenschaften

IUPAC Name |

(3S,5R)-oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-9-2-4(7)5(3)8/h3-8H,1-2H2/t3-,4+,5? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAMTEJJAZOINB-NGQZWQHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5R)-oxane-3,4,5-triol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)

![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)

![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)